
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a cyclic amino acid that has been widely used in scientific research. CPPC is a synthetic analog of the natural amino acid proline, and it has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is not well understood, but it is thought to act as a proline analog in proteins. Proline is an important amino acid in proteins, as it can cause bends in the protein backbone. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid may act in a similar way, causing bends in the protein backbone and affecting the folding and stability of proteins.
Biochemical and Physiological Effects
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid can stabilize the folding of proteins and inhibit protein aggregation. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has also been found to have anti-inflammatory properties, and it has been shown to reduce the production of pro-inflammatory cytokines. In addition, 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to have neuroprotective effects, and it has been shown to protect neurons from oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and modified for specific experimental needs. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is also stable under a variety of experimental conditions, which makes it a useful tool for studying protein folding and stability. However, one limitation of using 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is that it may not accurately mimic the behavior of proline in proteins, which could limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid. One area of interest is the development of new 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid analogs with improved pharmacological properties. Another area of interest is the use of 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid in the design of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid could be used to study the folding and stability of membrane proteins, which are notoriously difficult to study using traditional methods.
Conclusion
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is a synthetic analog of the natural amino acid proline that has been widely used in scientific research. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to have a range of biochemical and physiological effects, and it has been used in a variety of research applications, including the study of protein folding, protein-protein interactions, and drug discovery. While there are limitations to using 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid in lab experiments, it remains a useful tool for investigating the behavior of proteins and designing new drugs.
Méthodes De Synthèse
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acid residues are sequentially added to the growing peptide chain, which is attached to a solid support. In solution-phase peptide synthesis, the amino acid residues are added to the peptide chain in solution. The synthesis of 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid typically involves the coupling of a proline derivative with a piperidine derivative.
Applications De Recherche Scientifique
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been used in a variety of scientific research applications, including the study of protein folding, protein-protein interactions, and drug discovery. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to be a useful tool for investigating the folding of proteins, as it can be incorporated into peptides and proteins to probe their folding pathways. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has also been used to study protein-protein interactions, as it can be used to stabilize protein complexes. In addition, 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been used in drug discovery efforts, as it can be used to design and synthesize new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
2-(3-piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c17-13(5-4-10-6-8-15-9-7-10)16-12-3-1-2-11(12)14(18)19/h10-12,15H,1-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHSLVFLXNHQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)CCC2CCNCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

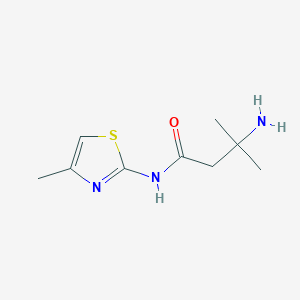
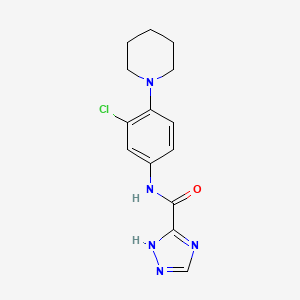

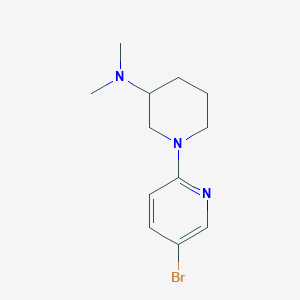

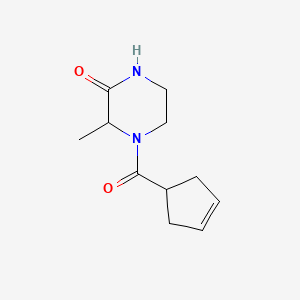
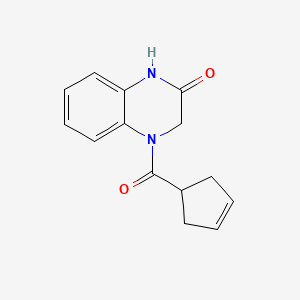
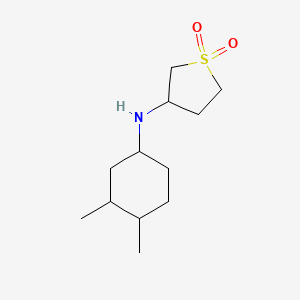

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)

![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)